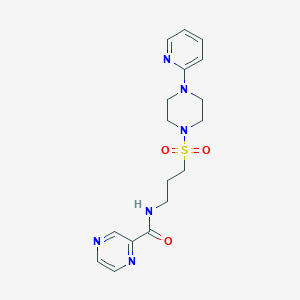
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclohexanecarboxamide, also known as CP 55,940, is a synthetic cannabinoid compound that has been extensively studied due to its potential applications in scientific research. This compound is a potent agonist of the CB1 and CB2 cannabinoid receptors, which are found throughout the body and play a critical role in a variety of physiological processes.
Wirkmechanismus
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclohexanecarboxamide 55,940 acts as a potent agonist of the CB1 and CB2 cannabinoid receptors, which are found throughout the body and play a critical role in a variety of physiological processes. When these receptors are activated, they modulate the release of neurotransmitters and other signaling molecules, resulting in a wide range of effects on the body.
Biochemical and Physiological Effects
This compound 55,940 has been shown to have a variety of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. These effects are mediated through the activation of the CB1 and CB2 receptors, which modulate the release of neurotransmitters and other signaling molecules in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclohexanecarboxamide 55,940 in lab experiments is its potent and selective activation of the CB1 and CB2 receptors, which allows for precise modulation of the endocannabinoid system. However, this compound can be difficult to work with due to its high potency and potential for toxicity at high doses.
Zukünftige Richtungen
There are many potential future directions for research on N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclohexanecarboxamide 55,940 and other synthetic cannabinoids. One area of interest is the development of more selective and potent compounds that can be used to study the endocannabinoid system and its potential therapeutic applications. Additionally, more research is needed to understand the long-term effects of cannabinoid receptor activation and to develop safe and effective therapies based on these compounds.
Synthesemethoden
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclohexanecarboxamide 55,940 is typically synthesized through a multistep process that involves the condensation of 5-pentyl-3-thiophenylboronic acid with cyclohexanone, followed by a series of reactions that ultimately yield the desired compound. This synthesis method has been refined over the years, resulting in high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclohexanecarboxamide 55,940 has been used extensively in scientific research to study the effects of cannabinoid receptor activation on a variety of physiological processes. This compound has been shown to have potent analgesic, anti-inflammatory, and neuroprotective effects, making it a valuable tool for studying the endocannabinoid system and its potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2S/c18-10-7-13(15-8-11-20-12-15)6-9-17-16(19)14-4-2-1-3-5-14/h8,11-14,18H,1-7,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNVYVIIBVVFPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCC(CCO)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2883261.png)

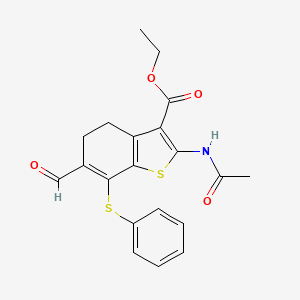
![N-phenyl-2-{[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2883265.png)
![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2883267.png)
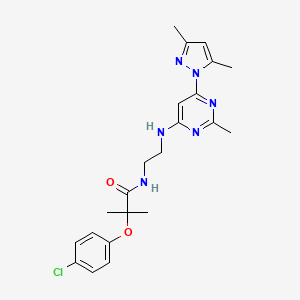

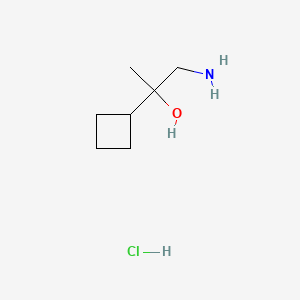
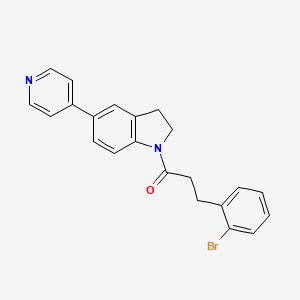

![N-(1H-benzo[d][1,2,3]triazol-5-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2883277.png)
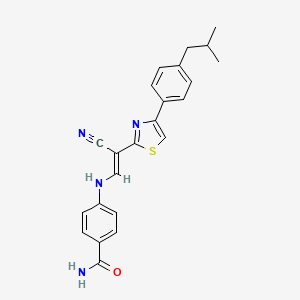
![3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2883279.png)
